molecular formula C9H9BrFN B1380853 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1781658-43-2

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1380853
CAS No.: 1781658-43-2
M. Wt: 230.08 g/mol
InChI Key: WQFMOLAJRHPDHH-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline: is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and fluorine atoms attached to the isoquinoline ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . The interaction between this compound and PNMT is characterized by enzyme inhibition, which can affect the levels of neurotransmitters such as adrenaline and noradrenaline.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PNMT results in the inhibition of this enzyme, thereby reducing the synthesis of catecholamines . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular stress and affect cell viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to neurotoxicity and hepatotoxicity in animal models . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it has been found to interact with organic cation transporters, which facilitate its uptake into cells . The distribution of this compound can affect its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of the tetrahydroisoquinoline core. One common method involves the reaction of 5-bromo-1,2,3,4-tetrahydroisoquinoline with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The use of continuous flow chemistry techniques can enhance the efficiency and safety of the production process. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with altered chemical properties.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential therapeutic applications .

Biology: In biological research, this compound is studied for its interactions with biological targets such as enzymes and receptors. It is used in structure-activity relationship (SAR) studies to understand the effects of structural modifications on biological activity .

Medicine: The compound is investigated for its potential as a lead compound in drug discovery. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 5-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
  • 5-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Comparison: Compared to its analogs, 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline exhibits unique chemical and biological properties due to the presence of both bromine and fluorine atoms. The combination of these halogens can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-2,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFMOLAJRHPDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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